Undecyl hydrogen phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-undecoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKHBNCZSWFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199570 | |
| Record name | Undecyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51622-03-8 | |
| Record name | Monoundecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51622-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051622038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Biogenic Pathways of Undecyl Hydrogen Phthalate and Analogues
Chemical Synthesis Routes for Undecyl Hydrogen Phthalate (B1215562)
The synthesis of undecyl hydrogen phthalate is primarily achieved through the esterification of phthalic anhydride (B1165640) with 1-undecanol (B7770649). The key challenge in this process is to control the reaction to favor the formation of the monoester over the diester, di-n-undecyl phthalate.
Esterification Reactions and Catalyst Systems in Monoester Production
The production of mono-alkyl phthalates like this compound involves the reaction of phthalic anhydride with an alcohol. wikipedia.org This reaction can proceed in two steps. The first step, the formation of the monoester, is a rapid, facile addition-displacement reaction that occurs when phthalic anhydride reacts with one equivalent of alcohol. wikipedia.orgresearchgate.net The second, slower step involves the esterification of the remaining carboxylic acid group to form the diester, which typically requires the removal of water to proceed. wikipedia.org
To selectively produce the monoester, the reaction is typically carried out with an equimolar amount of phthalic anhydride and 1-undecanol. niscpr.res.in While the initial monoesterification can occur without a catalyst, various catalysts are often employed to enhance reaction rates and yields.
Common catalysts for phthalate ester synthesis include:
Mineral Acids: Concentrated sulfuric acid, hydrochloric acid, and phosphoric acid have been traditionally used. researchgate.nettandfonline.com However, their corrosive nature and potential for product discoloration are significant drawbacks. researchgate.nettandfonline.com
Lewis Acids: Metal salts such as ferric chloride (FeCl₃) have been shown to be effective catalysts. researchgate.net Other metal compounds, including oxides, hydroxides, and sulfates of magnesium, zinc, titanium, and zirconium, are also used. researchgate.net
Solid Acid Catalysts: To overcome the issues associated with liquid acid catalysts, heterogeneous solid acid catalysts have been developed. These include zeolites, sulfated zirconia, and heteropolyacids, which offer advantages such as easier separation from the product, reusability, and reduced corrosion. niscpr.res.intandfonline.com
For the selective synthesis of the monoester, controlling the stoichiometry and reaction conditions is often more critical than the choice of catalyst, as the first esterification step is kinetically favored. wikipedia.org
Optimization of Reaction Conditions for Targeted Monoundecyl Phthalate Yield
Optimizing reaction conditions is crucial for maximizing the yield of monoundecyl phthalate while minimizing the formation of the diester byproduct. nih.gov This involves a systematic approach to adjusting various parameters. nih.govbeilstein-journals.org
Key parameters for optimization include:
Molar Ratio of Reactants: To favor monoester formation, a molar ratio of 1:1 of phthalic anhydride to 1-undecanol is theoretically ideal. niscpr.res.in Using an excess of the alcohol would drive the reaction towards the formation of the diester.
Temperature: The reaction temperature influences the rate of both monoester and diester formation. The initial monoesterification is often exothermic and can proceed at moderate temperatures. niscpr.res.in Higher temperatures are typically required for the second esterification step to drive off the water formed. wikipedia.org Therefore, maintaining a controlled, lower temperature can favor the monoester.
Reaction Time: The reaction time needs to be carefully controlled. A shorter reaction time is generally preferred to halt the reaction after the formation of the monoester and before significant diester formation occurs. nih.gov
Catalyst Concentration: The amount of catalyst can affect the reaction rate. Optimization studies aim to find the minimum amount of catalyst required to achieve a high yield of the desired product in a reasonable timeframe. researchgate.net
Solvent: The choice of solvent can influence the reaction rate and selectivity. tandfonline.com Some reactions may be carried out without a solvent, especially in industrial settings.
A hypothetical optimization table for the synthesis of monoundecyl phthalate could look like this:
| Parameter | Range Studied | Effect on Monoundecyl Phthalate Yield | Optimal Condition (Hypothetical) |
| Molar Ratio (Phthalic Anhydride:1-Undecanol) | 1:0.8 to 1:1.5 | Yield decreases with excess alcohol due to diester formation. | 1:1 |
| Temperature (°C) | 80 - 140 | Higher temperatures can promote the second esterification to the diester. | 100°C |
| Reaction Time (hours) | 1 - 6 | Longer times can lead to increased diester byproduct. | 2 hours |
| Catalyst Loading (mol%) | 0.1 - 2.0 | Higher loading increases reaction rate but may also promote side reactions. | 0.5 mol% |
Table 1: Hypothetical Optimization of Reaction Conditions for Monoundecyl Phthalate Synthesis
Biogenic Production and Natural Occurrence of Phthalate Esters
While many phthalates in the environment are of anthropogenic origin, there is growing evidence for their natural production by various organisms. nih.govresearchgate.net These naturally occurring phthalates may play roles in chemical defense and signaling. mdpi.com
Elucidation of Microbial Biosynthesis of Phthalate Compounds
Numerous bacterial species have been identified that can degrade phthalate esters. nih.govresearchgate.netbohrium.com This degradation process often involves the initial hydrolysis of diesters to monoesters and then to phthalic acid. frontiersin.orgnih.govresearchgate.net The enzymes responsible for this hydrolysis, known as phthalate ester hydrolases, have been a subject of significant research. nih.govresearchgate.netnih.gov
While much of the focus has been on degradation, some studies suggest that microorganisms can also synthesize phthalate esters. nih.gov The metabolic pathways for such biosynthesis are not as well-elucidated as the degradation pathways but are an active area of research. It is believed that some microbes may produce phthalates as secondary metabolites.
Phthalate Ester Synthesis in Plant and Fungal Systems
Phthalate esters have been isolated from a variety of plant and fungal species. nih.govresearchgate.net In plants, they have been found in extracts, essential oils, and root exudates. nih.gov Similarly, various fungi, including marine-derived and terrestrial species, have been shown to contain and potentially metabolize phthalates. nih.govorscience.ru
The biosynthesis of phthalates in these organisms is thought to serve ecological functions, such as allelopathic interactions (inhibiting the growth of competing plants), antimicrobial activity, and defense against insects. nih.govmdpi.com As with microbes, the precise biosynthetic pathways in plants and fungi are still under investigation. Some research points to the de novo synthesis of certain phthalates in algae, suggesting that their production is a natural process in some organisms. nih.gov
| Organism Type | Example Species | Phthalate-Related Activity | Reference |
| Bacteria | Gordonia sp. YC-JH1 | Degrades di(2-ethylhexyl) phthalate to mono(2-ethylhexyl) phthalate and then to phthalic acid. | nih.gov |
| Bacteria | Micrococcus sp. YGJ1 | Produces an esterase that hydrolyzes phthalate esters. | nih.gov |
| Fungi | Peniophora lycii | Capable of biodegrading various phthalic acid esters. | orscience.ru |
| Algae | Marine Algae | De novo synthesis of di(2-ethylhexyl) phthalate and di-n-butyl phthalate has been reported. | nih.gov |
| Plants | Phlomis umbrosa | Diisobutyl phthalate and di-n-butyl phthalate have been identified in its flowers. | nih.gov |
Table 2: Examples of Organisms Involved in Phthalate Metabolism and Occurrence
Precursor Chemical Production for this compound Synthesis
The primary precursors for the synthesis of this compound are phthalic anhydride and 1-undecanol.
Phthalic Anhydride (C₈H₄O₃)
Phthalic anhydride is a major industrial chemical produced on a large scale. wikipedia.org The dominant manufacturing process is the catalytic vapor-phase oxidation of o-xylene (B151617). wikipedia.orgchemcess.comscribd.comzbaqchem.com This method is more atom-economical and has largely replaced the older process of naphthalene (B1677914) oxidation. wikipedia.orgepa.gov
In the o-xylene process, preheated o-xylene and air are passed through a tubular reactor containing a vanadium pentoxide (V₂O₅) catalyst. chemcess.comscribd.comepa.gov The reaction is highly exothermic and occurs at temperatures between 320-400°C. wikipedia.org The resulting phthalic anhydride gas is then cooled and collected in a series of switch condensers. wikipedia.orgchemcess.com
1-Undecanol (C₁₁H₂₄O)
1-undecanol, also known as undecyl alcohol, is a fatty alcohol. chemeurope.comwikipedia.org It can be produced through several chemical routes:
Reduction of Undecanal: A common method is the reduction of the corresponding aldehyde, undecanal. chemeurope.comwikipedia.orgatamanchemicals.com
Reduction of Undecanoic Acid Esters: 1-undecanol can be prepared by the reduction of ethyl undecanoate using reducing agents like sodium metal or through catalytic hydrogenation. atamanchemicals.comchemicalbook.com
Grignard Reaction: The reaction of nonyl magnesium bromide with ethylene (B1197577) oxide can also yield 1-undecanol. atamanchemicals.comchemicalbook.com
Hydroformylation of 1-Decene (Oleo Process): In industry, fatty alcohols are often produced from olefins via hydroformylation (the "oxo process") followed by hydrogenation. 1-Undecanol can be produced from 1-decene.
1-Undecanol is also found naturally in various fruits, such as apples and bananas, as well as in other foods. wikipedia.org
Phthalic Acid Generation from Sustainable Feedstocks
The industrial production of phthalic acid, a key precursor for many chemicals including this compound, has traditionally relied on the oxidation of petroleum-derived ortho-xylene or naphthalene. gst-chem.comaiche.org However, a significant shift towards sustainable manufacturing has spurred research into renewable routes for phthalic acid and its anhydride. gst-chem.com These green methodologies primarily focus on utilizing biomass as a starting material, offering a more environmentally friendly alternative to fossil fuels. gst-chem.comacs.org
A prominent pathway involves the use of biomass-derived furan (B31954) and maleic anhydride. aiche.orgrsc.org Lignocellulosic biomass, a plentiful and renewable resource, can be processed to yield furan. rsc.org Furan is typically produced through the decarbonylation of furfural (B47365), which is itself derived from the hemicellulose component of biomass. rsc.orgacs.org Maleic anhydride can also be sourced renewably by the oxidation of furfural or 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org
The conversion of furan and maleic anhydride to phthalic anhydride, a direct precursor to phthalic acid, proceeds via a two-step process:
Diels-Alder Cycloaddition: Furan and maleic anhydride undergo a Diels-Alder reaction to form an intermediate, exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione (an oxanorbornene dicarboxylic anhydride). rsc.orgrsc.org Remarkably high yields of 96% for this step have been achieved under solvent-free conditions at room temperature. aiche.orgrsc.org
Dehydration: The resulting adduct is then dehydrated to yield phthalic anhydride. rsc.orgrsc.org Studies have shown that using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid can achieve an 80% selectivity to phthalic anhydride. aiche.orgrsc.org More recent advancements using an acid resin catalyst have reported yields of up to 99.0 mol% for the conversion of the Diels-Alder adduct to phthalic anhydride. acs.orgacs.org
Another innovative approach involves the direct use of waste biomass. Research has demonstrated the synthesis of phthalic acid from waste Gmelina arborea leaves using a barium chloride catalyst. researchgate.net This method highlights a cost-effective and sustainable route for phthalic acid production. researchgate.net Furthermore, the concept of a circular economy is being applied through the conversion of mixed plastic waste into aromatic compounds like xylenes, which can then be oxidized to produce phthalic anhydride. renewable-carbon.eu
The table below summarizes key research findings on the sustainable production of phthalic anhydride.
| Feedstock(s) | Catalyst/Method | Product | Yield/Selectivity | Reference(s) |
| Furan, Maleic Anhydride | Solvent-Free, Room Temp. | exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione | 96% yield | aiche.orgrsc.org |
| exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione | Mixed-sulfonic carboxylic anhydrides in methanesulfonic acid | Phthalic Anhydride | 80% selectivity | aiche.orgrsc.org |
| Furan, Maleic Anhydride Adduct | Acid Resin Catalyst | Phthalic Anhydride | 99.0 mol% yield | acs.orgacs.org |
| Waste Gmelina arborea Leaves | Barium Chloride | Phthalic Acid | Up to 326.6 mg/g | researchgate.net |
| Mixed Plastic Waste | Integrated Cascading Catalytic Pyrolysis (ICCP) and oxidation | Phthalic Anhydride | - | renewable-carbon.eu |
Undecanol (B1663989) Production Pathways
Undecanol, also known as undecyl alcohol, is a fatty alcohol that serves as the alcohol component in the synthesis of this compound. wikipedia.org Traditionally, it is produced by the chemical reduction of undecanal. wikipedia.org However, similar to phthalic acid, there is growing interest in producing undecanol from renewable biomass resources.
Biotechnological routes offer promising alternatives for sustainable undecanol production. Certain microorganisms have the metabolic capability to produce fatty alcohols. For instance, some bacteria can produce 1-undecanol through the oxidation of 2-tridecanone. medchemexpress.com
Furthermore, advanced biofuel research has paved the way for producing a range of higher alcohols, including undecanol, from biomass-derived feedstocks. google.commdpi.com Processes involving the catalytic upgrading of shorter-chain alcohols derived from biomass fermentation can yield longer-chain alcohols like undecanol. mdpi.com For example, a palladium-based catalyst has been shown to be effective in upgrading short-chain alcohols to a mixture of higher alcohols, including C11 components like 6-undecanone (B1294626) and undecanol. mdpi.com
Another pathway involves the conversion of lignocellulosic biomass into a mixture of organic acids through open culture fermentation, which can then be catalytically converted to longer-chain molecules suitable for fuels and chemicals, including ketones that can be hydrogenated to alcohols like 6-undecanol. scispace.com The pyrolysis of biomass, sometimes in co-pyrolysis with plastics, can also yield a variety of organic compounds, including alcohols like undecanol. dtu.dk
The table below details some of the biomass-derived pathways for undecanol production.
| Feedstock/Precursor | Method/Organism | Product | Key Findings | Reference(s) |
| 2-Tridecanone | Pseudomonas bacteria | 1-Undecanol | Main product from degradation of 2-tridecanone | medchemexpress.com |
| Short-chain alcohols (from biomass) | PdCl2/S1-200-H2 catalyst | Higher alcohols (including C11) | 90% selectivity to C8–C19 alcohols | mdpi.com |
| Lignocellulosic biomass | Open culture fermentation and catalytic upgrading | 6-Undecanone/6-Undecanol | Part of a process to produce jet-fuel-range molecules | scispace.com |
| Biomass | Pyrolysis | Undecanol | Component of the resulting bio-oil | dtu.dk |
Environmental Distribution, Fate, and Transport of Undecyl Hydrogen Phthalate
Environmental Occurrence and Compartmental Partitioning
While undecyl hydrogen phthalate (B1215562) is an anticipated environmental transformation product of diundecyl phthalate, direct detection and quantification of this specific monoester in environmental compartments are not widely documented in scientific literature. epa.govontosight.ai Its presence is largely inferred from the known degradation pathways of the parent diester. nih.govcanada.caepa.gov The environmental distribution of DUP, therefore, indicates the potential locations for the formation and occurrence of undecyl hydrogen phthalate.
Direct measurements of this compound in aquatic ecosystems are scarce. However, its parent compound, DUP, is expected to partition from water to sediment and suspended solids due to its very low water solubility and high partition coefficients. canada.cacanada.ca Phthalate esters in general are frequently detected in various water bodies, including rivers and marine environments, often at low concentrations requiring preconcentration for analysis. scispace.comsrce.hrclimate-service-center.de The presence of DUP in aquatic systems suggests that this compound is likely formed in these environments as a primary degradation intermediate. epa.govecetoc.org Studies on other phthalates have shown that their monoester metabolites can be more water-soluble than the parent diesters, which may influence their transport in aquatic systems. ecetoc.org
Due to its physicochemical properties, diundecyl phthalate (DUP) released into the environment is expected to predominantly partition to soil and sediment. canada.cacanada.ca An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for DUP indicates it is expected to be immobile in soil. nih.gov Consequently, soil and sediment are major sinks for DUP and thus primary locations for its transformation into this compound. canada.ca
While specific data for this compound is limited, studies on other phthalates confirm their presence in soil and sediment. For example, a monitoring program in the U.S. detected diundecyl phthalate in sediments. nih.gov The degradation of DUP in these matrices would lead to the in-situ formation of this compound. nih.govepa.gov Although degradation is expected, it may proceed more slowly under the low-oxygen (anaerobic) conditions often found in subsurface soils and deeper sediments, potentially increasing the persistence of both the parent compound and its monoester metabolite. epa.govcanada.ca
Table 1: Environmental Occurrence of the Parent Compound, Diundecyl Phthalate (DUP)
| Environmental Matrix | Finding | Significance for this compound | Source(s) |
|---|---|---|---|
| Soil | Predicted to be the primary receiving compartment for DUP released to air and to remain within this compartment due to high partitioning potential. | Major site for the formation of this compound via biodegradation. | canada.ca |
| Sediment | DUP released to water will distribute into sediment and suspended particulates. Detected in U.S. sediments in a monitoring program. | Key location for the accumulation of DUP and subsequent transformation to its monoester. | nih.govcanada.ca |
| Water | Long-chain phthalates like DUP are expected to have low concentrations in the water column due to partitioning to sediment. | A medium for transport, where dissolved or particle-bound DUP can degrade into this compound. | canada.ca |
| Indoor Dust | The principal source of exposure to DUP for the general population is expected to be house dust. | Indicates a source of DUP in the human environment, with potential for subsequent environmental release and transformation. | canada.ca |
This compound itself is not expected to be a primary atmospheric pollutant. Its parent compound, DUP, has a low vapor pressure, meaning it is not highly volatile. canada.ca When released into the air, DUP is predicted to adsorb to airborne particulate matter and be removed via wet and dry deposition, ultimately accumulating in soil and sediments. canada.ca
Indoor environments, however, represent a significant reservoir for higher molecular weight phthalates. canada.ca Phthalates can migrate from consumer products and accumulate in indoor dust. wikipedia.org Studies have identified DUP as a component of house dust, which is considered a principal source of human exposure. canada.ca While direct atmospheric detection of this compound is not reported, its precursor's presence in indoor dust is well-established, suggesting a potential source for this compound in indoor and surrounding environments. canada.ca
Environmental Fate and Transformation Mechanisms
The environmental fate of this compound is dictated by the release of its parent compound from materials and the subsequent biodegradation processes.
Phthalate esters, including DUP, are not covalently bonded to the polymer matrix of materials like PVC. nih.govepa.gov This allows them to leach or migrate from products over time, especially under the influence of heat or contact with liquids and fats. researchgate.netcpsc.gov This slow release from a wide array of consumer and industrial products, such as electrical wiring insulation, flooring, and food packaging, is the primary mechanism for the entry of DUP into the environment. nih.govwikipedia.org Once DUP has leached into an environmental medium (e.g., water, soil), it becomes available for transformation processes like biodegradation, leading to the formation of this compound. epa.govscispace.com
The primary and most significant transformation pathway for diundecyl phthalate in the environment is biodegradation. epa.govscispace.com The initial step in the aerobic biodegradation of phthalate diesters is the hydrolysis of one of the ester bonds. nih.govepa.gov This reaction is catalyzed by microbial esterases and results in the formation of the corresponding monoester and alcohol. ecetoc.orguni.lu In this case, diundecyl phthalate is hydrolyzed to form this compound (mono-undecyl phthalate) and undecanol (B1663989). nih.govcanada.ca
This primary degradation can be relatively rapid under aerobic conditions. nih.gov The resulting this compound is an intermediate product which can undergo further degradation. The second ester bond can be hydrolyzed to form phthalic acid, which can then be mineralized by microorganisms to carbon dioxide and water. canada.caepa.gov While biodegradation is generally efficient in aerobic environments, the process is slower in anaerobic conditions found in some soils and sediments, which may lead to a longer persistence of both DUP and its monoester metabolite, this compound. epa.govcanada.ca
Table 2: Biodegradation Pathway of Diundecyl Phthalate (DUP)
| Step | Reactant | Process | Products | Source(s) |
|---|---|---|---|---|
| 1. Primary Biodegradation | Diundecyl Phthalate (DUP) | Hydrolysis of one ester bond by microbial esterases. | This compound + Undecanol | nih.govcanada.caepa.gov |
| 2. Secondary Biodegradation | This compound | Hydrolysis of the second ester bond. | Phthalic Acid + Undecanol | canada.caepa.gov |
| 3. Ultimate Biodegradation | Phthalic Acid | Further microbial metabolism. | Carbon Dioxide + Water | canada.caepa.gov |
Exposure Assessment Research of Undecyl Hydrogen Phthalate and Its Metabolites in Biological Systems
Characterization of Human Exposure Pathways
Humans can be exposed to undecyl hydrogen phthalate (B1215562) and its parent compound, diundecyl phthalate, through various pathways, including ingestion, inhalation, and dermal contact. nih.govmdpi.com
Dietary Ingestion and Food Contact Materials as Sources
Diet is considered a primary source of exposure to many phthalates. nih.govwikipedia.org Phthalates can leach from food packaging materials and processing equipment into food, leading to ingestion. wikipedia.orgresearchgate.net Fatty foods like milk, butter, and meats are often significant sources of phthalate exposure. wikipedia.org While specific data on undecyl hydrogen phthalate in food is limited, the general understanding is that high molecular weight phthalates like its parent compound, DUP, are used in materials such as plastic tubing and food packaging. nih.gov The U.S. Food and Drug Administration (FDA) has noted that the use of phthalates in food contact applications appears to be decreasing as manufacturers switch to alternative compounds. fda.gov For instance, a 2021 analysis of food contact tubing samples found no detectable levels of phthalates. fda.gov
Inhalation Exposure in Indoor and Occupational Settings
Inhalation of airborne particles and dust in indoor environments is another significant exposure route for phthalates. nih.govmdpi.com Phthalates are not chemically bound to the plastic materials they are mixed with and can be released into the air and accumulate on dust particles. mdpi.comnih.gov Diundecyl phthalate's use as a plasticizer may lead to its release into the environment through different waste streams. nih.gov Consequently, the general population may be exposed by inhaling particulates containing this compound. nih.gov Occupational exposure to diundecyl phthalate can occur through the inhalation of aerosols in workplaces where it is produced or used. nih.gov
Studies have shown that indoor dust can be a significant contributor to the daily intake of various phthalates, particularly for children. mdpi.com For some phthalates, the contribution from dust can be substantial, though it varies by the specific compound. mdpi.com
Dermal Absorption from Consumer Products
Dermal absorption is another potential pathway for phthalate exposure, especially for lower molecular weight phthalates found in personal care products. nih.govwikipedia.org However, for higher molecular weight phthalates like diundecyl phthalate, dermal absorption is generally lower. cpsc.gov The general population may come into dermal contact with diundecyl phthalate through consumer products containing it. nih.gov Occupational exposure can also occur through skin contact in industrial settings. nih.gov
Biomonitoring and Internal Exposure Assessment
Biomonitoring involves measuring the concentration of chemicals or their metabolites in human biological samples to assess internal exposure. researchgate.net This approach accounts for all routes of exposure. researchgate.net
Detection and Quantification of this compound and Metabolites in Human Biological Fluids (e.g., Urine, Blood, Breast Milk)
The metabolism of high molecular weight phthalates like DUP typically involves initial hydrolysis to their monoesters, such as this compound (also known as mono-undecyl phthalate or MUP), followed by further oxidation. nih.gov These metabolites are then excreted, primarily in the urine, and serve as biomarkers of exposure. nih.govnih.gov
Research has identified and confirmed the structures of four specific metabolites of DUP: mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). nih.gov A study analyzing urine samples from a small group of U.S. adults with no known occupational exposure to DUP detected these metabolites, confirming their utility as biomarkers. nih.gov
Table 1: Urinary Concentrations of Diundecyl Phthalate Metabolites in a Convenience Sample of U.S. Adults (N=36)
| Metabolite | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |
|---|---|---|---|
| MUP | 89 | 0.12 | 0.54 |
| MHUP | 100 | 0.38 | 2.01 |
| MOUP | 100 | 0.44 | 2.12 |
| MCDP | 100 | 0.56 | 2.45 |
Data sourced from a study on in vitro metabolism of DUP and analysis of human urine samples. nih.gov
While urine is the most common matrix for assessing phthalate exposure due to higher concentrations of metabolites, studies have also analyzed blood and breast milk. nih.govki.senih.gov Phthalate diesters and their metabolites have been detected in breast milk and blood/serum, though often at levels close to the limit of detection. nih.gov In contrast, urinary concentrations of most phthalate metabolites are typically higher and more reliably detected. nih.gov Human breast milk may contain relatively more of the hydrophobic, higher molecular weight phthalates and their monoester metabolites compared to urine, which contains more of the secondary, oxidized metabolites. nih.gov
Identification of Vulnerable Population Subgroups and High-Exposure Scenarios
Certain populations are considered more vulnerable to the effects of phthalate exposure. ki.se These include the fetus, newborns, and children, whose exposure levels and metabolic capacities may differ from adults. nih.govki.se Pregnant women are also a key group of concern due to potential maternal-fetal exchange of these compounds. nih.gov
High-exposure scenarios can occur in various settings. Neonates in intensive care units may have high exposure due to the use of medical devices made from PVC that contains phthalates. nih.gov Occupational settings where phthalates are manufactured or used also represent high-exposure environments. nih.gov For the general population, exposure is widespread, with biomonitoring studies in the U.S. showing that most people have measurable levels of multiple phthalate metabolites in their urine. wikipedia.org Children, in particular, may have higher exposure to certain phthalates from indoor dust due to behaviors like hand-to-mouth contact.
Toxicological Investigations of Undecyl Hydrogen Phthalate: Comprehensive Adverse Biological Responses
Systemic Toxicity Research
Hepatic Responses and Liver Pathophysiology
The liver is a primary target organ for the toxicity of many phthalates. cpsc.govturi.org Studies on high-molecular-weight phthalates have shown a range of hepatic effects, including increased liver weight and changes in liver enzymes. turi.orgcpsc.gov
A study investigating a mixture of monoesters including mono-(heptyl, nonyl, undecyl) phthalate (B1215562) (M711P) found that it did not cause a marked change in peroxisomal β-oxidation in hepatocytes from rats, mice, hamsters, cynomolgus monkeys, or humans. tandfonline.com However, it did inhibit gap junctional intercellular communication in rat and mouse hepatocytes, a phenomenon that has been linked to tumor promotion in rodents. tandfonline.com It is important to note that these effects were not observed in primate or human liver cells. tandfonline.com
In a 21-day repeated dose toxicity study in rats, diundecyl phthalate (DUP) was associated with increased relative liver weights. industrialchemicals.gov.au Another study on diisoundecyl phthalate (DIUP), a structurally similar compound, also reported increased liver weights in animal models at certain doses.
| Compound | Study Type | Species | Observed Hepatic Effects |
| Diundecyl phthalate (DUP) | 21-day repeated dose | Rat | Increased relative liver weight industrialchemicals.gov.au |
| Mono-(heptyl, nonyl, undecyl) phthalate (M711P) | In vitro | Rat, Mouse | Inhibition of gap junctional intercellular communication tandfonline.com |
| Mono-(heptyl, nonyl, undecyl) phthalate (M711P) | In vitro | Hamster, Cynomolgus Monkey, Human | No inhibition of gap junctional intercellular communication tandfonline.com |
Renal Effects and Kidney Dysfunction
Information regarding the specific renal effects of undecyl hydrogen phthalate is scarce. General toxicity studies on phthalates have indicated the kidney as a potential target organ. cpsc.gov For instance, studies on di(2-ethylhexyl) phthalate (DEHP), a well-studied phthalate, have shown kidney effects in animal models. cpsc.gov However, direct evidence for this compound or its parent compound, DUP, is not well-documented in available literature. Further research is needed to elucidate the potential for this compound to induce kidney dysfunction.
Reproductive and Developmental Toxicology Studies
The reproductive and developmental effects of phthalates are a significant area of concern due to their endocrine-disrupting properties. nih.gov
Female Reproductive Health Outcomes
The impact of this compound on female reproductive health is not well-studied. General reviews of phthalates suggest that they can modulate circulating hormone concentrations and may have the potential to adversely affect reproductive physiology. However, epidemiological literature on the association between phthalate exposure and female reproductive health outcomes is often limited by small sample sizes and methodological weaknesses. Animal studies on some phthalates have indicated reproductive toxicity, but often at high concentrations compared to typical human exposure levels.
Fetal and Perinatal Developmental Abnormalities
A key study evaluated the developmental toxicity of diundecyl phthalate (DUDP) in Sprague-Dawley rats. nih.gov In this study, pregnant rats were administered DUDP by gavage from gestation day 6 to 20. The results are summarized in the table below.
| Effect | Observations in DUDP-exposed male fetuses |
| Anogenital distance | Small decreases noted at 0.5 and 1 g/kg/day nih.gov |
| Skeletal variations | Significantly higher incidence of supernumerary lumbar ribs at 0.5 and 1 g/kg/day nih.gov |
The study concluded that while DUDP was not teratogenic, there were signs of fetal effects at higher doses. nih.gov Generally, high-molecular-weight phthalates are considered to induce slight developmental effects at high doses, such as an increased frequency of skeletal variations. industrialchemicals.gov.au
Genotoxicity and Carcinogenicity Assessments
The evaluation of the genotoxic and carcinogenic potential of this compound, the primary monoester metabolite of diundecyl phthalate (DUP), is informed by a limited set of studies. Research has primarily focused on its parent compound or related phthalate mixtures, leaving a specific and comprehensive profile for this compound itself underdeveloped.
Evaluation of DNA Damage and Mutagenic Potential
Direct investigations into the DNA-damaging and mutagenic capabilities of this compound are not extensively documented in publicly available literature. However, insight can be drawn from studies on chemical mixtures that include C11 phthalate monoesters.
A significant study evaluated a mixture of C7-C11 phthalate monoesters for its genotoxic and mutagenic effects. The findings from this research indicate a lack of mutagenic activity in established in vitro testing systems. Specifically, the monoester mixture did not demonstrate mutagenic potential in the L5178Y mouse lymphoma cell mutation assay. researchgate.net Furthermore, it did not show evidence of genotoxicity in the Balb/3T3 cell transformation assay. researchgate.net These assays are standard tools for screening chemicals for their potential to cause genetic mutations or to initiate cellular changes that could lead to cancer. While these results pertain to a mixture, they provide the most relevant available data concerning the potential genotoxicity of this compound.
Table 1: Genotoxicity and Mutagenicity of C7-C11 Phthalate Monoester Mixture
| Assay | Test System | Finding | Citation |
|---|---|---|---|
| Mammalian Cell Mutation Assay | L5178Y Mouse Lymphoma Cells | No mutagenic potential observed | researchgate.net |
It is important to note that the absence of genotoxicity in these in vitro systems for a mixture does not definitively rule out any potential effects from the individual this compound compound under different conditions or in in vivo models.
Carcinogenesis Bioassays and Epidemiological Associations
There is a notable lack of specific data regarding the carcinogenic potential of this compound from long-term animal bioassays or human epidemiological studies. The toxicological data for its parent compound, diundecyl phthalate (DUP), are also considered relatively limited. researchgate.net
The process of carcinogen identification relies heavily on evidence from human epidemiological studies and long-term bioassays in experimental animals. benthamopen.com For many phthalates, comprehensive carcinogenesis bioassays have not been conducted, creating gaps in the understanding of their long-term health effects. nih.gov At present, no direct epidemiological studies have established an association between exposure to this compound and cancer incidence in human populations. This lack of evidence precludes a definitive assessment of its carcinogenic risk.
Immunotoxicity and Allergic Sensitization Research
Research into the effects of monophthalates on the immune system indicates that these compounds can possess immunomodulatory properties, acting as either adjuvants, which enhance the immune response to an allergen, or as immunosuppressants. The specific effect often depends on the chemical structure, particularly the length of the alkyl side chain, and the dose administered.
A key study investigated the adjuvant and immunosuppressive effects of six different monophthalates in a mouse model. researchgate.netnih.gov The findings revealed that these substances could modulate the production of antibodies, key components of the adaptive immune response. The study demonstrated that the adjuvant effect of the tested monophthalates was primarily restricted to stimulating the formation of IgG1 antibodies, with no significant effect observed on IgE, the antibody class most commonly associated with allergic reactions. nih.gov This suggests that while some monophthalates can amplify certain immune responses, they may not necessarily promote the development of classical allergies. nih.gov
Furthermore, the study noted that at higher concentrations, some monophthalates exhibited a suppressive effect on cytokine production. researchgate.net This dual potential—enhancing the immune response at certain doses while suppressing it at others—highlights the complex interaction between these compounds and the immune system.
These findings suggest that this compound, as a monophthalate, could potentially influence immune function. However, without direct testing of this specific compound, its precise immunotoxic or allergic sensitization potential remains uncharacterized.
Investigation of Oxidative Stress Induction and Cellular Mechanisms of Toxicity
A primary mechanism through which many phthalates are thought to exert toxicity is via the induction of oxidative stress. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defense systems to neutralize them. researchgate.net This imbalance can lead to damage to vital cellular components, including lipids, proteins, and DNA. researchgate.net
The general mechanism of phthalate-induced oxidative stress involves several key processes:
Generation of Reactive Oxygen Species (ROS): Phthalate exposure can increase the cellular production of ROS, such as superoxide (B77818) radicals and hydrogen peroxide.
Impact on Antioxidant Enzymes: The increased ROS load can overwhelm the cell's natural antioxidant defenses. Studies on various phthalates have shown alterations in the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).
Cellular Damage: Persistent oxidative stress and the resulting accumulation of damaged molecules can disrupt normal cellular function, trigger inflammatory pathways, and ultimately lead to cell death (apoptosis) or other pathological conditions. researchgate.net
While this pathway is a recognized mechanism for the broader class of phthalates, and some studies have linked phthalate metabolite exposure to markers of oxidative DNA damage in humans, direct experimental evidence detailing the capacity of this compound specifically to induce oxidative stress is currently lacking. Further research is necessary to determine if this compound operates through this mechanism and to characterize its specific effects on cellular redox balance.
Endocrine Disrupting Mechanisms and Health Implications of Undecyl Hydrogen Phthalate
Molecular Interactions with Hormone Receptors and Signaling Pathways
The endocrine-disrupting activity of phthalates is believed to occur through various mechanisms, including interactions with nuclear hormone receptors. semanticscholar.org
Peroxisome Proliferator-Activated Receptors (PPARs): A primary mechanism for the toxic effects of many phthalates, particularly HMWPEs, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). cpsc.govca.gov Phthalate (B1215562) monoesters, the active metabolites, can activate both PPARα and PPARγ. cpsc.govpsu.edu PPARα activation is linked to effects in the rodent liver, including hepatomegaly and cell proliferation, while PPARγ activation is involved in adipocyte differentiation. cpsc.govpsu.edu Studies on monoesters of other phthalates, such as monobenzyl phthalate (MBzP), have demonstrated the ability to activate both rodent and human PPARs and stimulate the expression of endogenous PPAR target genes in liver cell models. psu.edu This activation is considered a potential molecular basis for adverse health effects associated with phthalate exposure. psu.edu
Sex Hormone Receptors (Androgen and Estrogen Receptors): Phthalates are known to act as endocrine disruptors by interfering with the hormonal balance of the organism. nih.gov Some phthalates and their metabolites can interact with androgen receptors (AR) and estrogen receptors (ER), potentially leading to reproductive and developmental dysfunction. mdpi.commdpi.com For example, metabolites of Di(2-ethylhexyl) phthalate (DEHP) have shown the potential to disrupt AR signaling in computational studies. mdpi.com Similarly, DEHP has been found to modulate ERα and ERβ expression in the pituitary glands of female rats. nih.gov
Table 1: Summary of Molecular Interactions of High Molecular Weight Phthalates and their Metabolites
| Receptor/Pathway | Interacting Phthalate Type | Observed Effect | Reference |
|---|---|---|---|
| PPARα | HMW Phthalate Monoesters | Activation, leading to pleiotropic effects in rodent liver. | cpsc.gov |
| PPARγ | HMW Phthalate Monoesters | Activation, contributing to adipocyte differentiation. | cpsc.govpsu.edu |
| Androgen Receptor (AR) | General Phthalate Metabolites (e.g., of DEHP) | Potential disruption of AR signaling. | mdpi.com |
| Estrogen Receptor (ER) | General Phthalates (e.g., DEHP) | Modulation of ERα and ERβ expression. | nih.gov |
| Sex Hormone-Binding Globulin (SHBG) | HMW Phthalates | Weak binding affinity reported in some studies. | semanticscholar.org |
Thyroid Hormone System Perturbations and Developmental Impact
Exposure to environmental endocrine-disrupting chemicals, including certain phthalates, has been associated with alterations in thyroid function. mdpi.comnih.gov The thyroid hormone system is crucial for regulating metabolism, growth, and nervous system development. mdpi.com
Mechanisms of thyroid disruption by phthalates can include interference with thyroid hormone binding to transport proteins like transthyretin, inhibition of thyroid hormone uptake into cells, and suppression of thyroid hormone receptor-mediated transcription. ca.govmdpi.comturi.org Studies on various phthalate metabolites have shown associations with changes in circulating levels of thyroid hormones, such as free thyroxine (T4) and total triiodothyronine (T3), and thyroid-stimulating hormone (TSH). mdpi.comnih.gov For example, an inverse association has been found between the DEHP metabolite MEHP and serum levels of free T4 and total T3 in men. nih.gov In zebrafish larvae, general phthalate exposure altered the transcription of genes along the hypothalamic-pituitary-thyroid axis. frontiersin.org
Specific toxicological studies on diundecyl phthalate (DUP) have not focused extensively on thyroid endpoints. A prenatal developmental toxicity study in rats exposed to DUP did not report specific malformations related to the thyroid gland. nih.gov However, the study did note other developmental effects at high doses, such as an increased incidence of supernumerary lumbar ribs and, in male fetuses, a small decrease in anogenital distance. nih.gov While liver and testes were identified as target organs in some repeat-dose studies with DUP, effects on the thyroid have been noted for other phthalates like Di-n-octyl phthalate (DNOP). cpsc.govcpsc.gov
Metabolic Dysregulation: Associations with Obesity, Insulin (B600854) Resistance, and Diabetes
Epidemiological and experimental studies have suggested a link between exposure to certain phthalates and an increased risk of metabolic disorders, including obesity, insulin resistance, and diabetes. epa.govnih.gov
The activation of PPARγ by phthalate monoesters is a plausible biological mechanism for these effects, as PPARγ is a key regulator of adipogenesis (fat cell formation) and insulin sensitivity. ca.govpsu.eduplos.org Exposure to some phthalates has been correlated with increased waist circumference and insulin resistance in human populations. nih.govnih.gov For instance, urinary concentrations of several phthalate metabolites showed a significant association with greater waist circumference and increased insulin resistance in adult men from the National Health and Nutrition Examination Survey (NHANES). nih.gov
While robust data specific to undecyl hydrogen phthalate or DUP is limited, the known activation of PPARs by HMW phthalates provides a strong mechanistic basis for potential metabolic disruption. cpsc.govca.gov One review that included diundecyl phthalate (DuDP) in its analysis of endocrine-disrupting chemicals concluded that while such chemicals can have hormonal effects, exposure to them is not considered a major factor in the development of obesity on a population level. scholars.direct However, other analyses suggest that exposure to high-molecular-weight phthalates may play a role in insulin resistance. nih.gov
Neuroendocrine System Disruption and Neurodevelopmental Outcomes
The developing brain is particularly vulnerable to endocrine-disrupting chemicals. nih.gov Phthalates are considered potential neurodevelopmental toxicants, with proposed mechanisms including the alteration of thyroid homeostasis, which is critical for brain development, and interference with other neuroendocrine pathways like dopamine (B1211576) signaling. ca.govnih.gov
There is a significant lack of data from human developmental cohort studies regarding exposure to this compound or its parent compound, DUP, and subsequent cognitive or behavioral outcomes. epa.govepa.gov Systematic reviews of other, more common phthalates have found associations with various neurodevelopmental outcomes, including effects on cognition, motor skills, and behavior, though results can be inconsistent across studies. nih.govresearchgate.net
Animal studies provide the only available insight into the potential developmental toxicity of DUP. In a prenatal developmental toxicity study, Sprague-Dawley rats were administered DUP by gavage during gestation days 6-20. While the study found no evidence of teratogenicity, it did reveal signs of fetal effects at high doses (0.5 and 1 g/kg/day). nih.gov
Table 2: Developmental Effects of Diundecyl Phthalate (DUP) in a Rat Study
| Endpoint | Dosage | Observation | Reference |
|---|---|---|---|
| Anogenital Distance (Male Fetuses) | 0.5 and 1 g/kg/day | Small but statistically significant decrease. | nih.gov |
| Skeletal Variations | 0.5 and 1 g/kg/day | Significantly higher incidence of supernumerary lumbar ribs. | nih.gov |
| Maternal Toxicity | Up to 1 g/kg/day | No adverse effects on body weight or food consumption. | nih.gov |
| Fetal Viability | Up to 1 g/kg/day | No effect on number of live fetuses or post-implantation loss. | nih.gov |
These findings, particularly the change in anogenital distance, are often considered indicative of anti-androgenic effects, a common concern with many phthalates. However, the study concluded that DUP was not overtly teratogenic under the tested conditions. nih.gov
Specific studies on the cellular and molecular neurotoxic mechanisms of this compound are not available. However, research on other phthalates provides a framework for potential pathways of toxicity.
A critical mechanism implicated in the neurotoxicity of phthalates like DEHP, DBP, and DIBP is the induction of oxidative stress . plos.org In studies using the nematode C. elegans, exposure to these phthalates led to elevated levels of intracellular reactive oxygen species (ROS), which was linked to behavioral defects and damage to specific neurons (AFD thermosensory neurons). plos.org The application of an antioxidant was shown to ameliorate these toxic effects, supporting the central role of oxidative stress. plos.org
Furthermore, phthalate exposure can affect the expression of genes that are essential for the proper differentiation and function of neurons. For example, DEHP exposure in C. elegans was found to decrease the mRNA levels of genes such as ttx-1, tax-2, and tax-4, which are required for the function of AFD neurons. plos.org General reviews on phthalate neurotoxicity also point to mechanisms such as the disruption of calcium signaling and alterations in lipid metabolism within the brain. nih.gov
Advanced Analytical Chemistry for Undecyl Hydrogen Phthalate Quantification and Characterization
Chromatographic Separation Techniques for Trace Analysis
Chromatographic techniques are central to the separation and detection of undecyl hydrogen phthalate (B1215562) from complex sample mixtures. Gas and liquid chromatography, coupled with advanced mass spectrometry detectors, offer the necessary performance for trace-level analysis.
Gas chromatography-mass spectrometry is a powerful and widely used technique for the analysis of phthalates. mdpi.com For HMW phthalates like undecyl hydrogen phthalate, specific considerations are necessary.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS by utilizing multiple reaction monitoring (MRM). This technique minimizes matrix interference, which is crucial for complex environmental and biological samples. The analysis involves a precursor ion, characteristic of the analyte, which is selected and fragmented to produce specific product ions. The monitoring of these specific transitions significantly improves the signal-to-noise ratio. A method for the quantitative determination of various regulated plasticizers in medical infusion sets was developed using GC-MS/MS in MRM mode, achieving limits of quantification (LOQs) in the range of 54.1 to 76.3 ng/g and average recoveries between 91.8% and 122%. While specific MRM transitions for this compound must be empirically determined, the principles are well-established.
A notable challenge in the GC analysis of diundecyl phthalate is its tendency to break down into multiple smaller peaks. For accurate quantification, it is crucial to integrate all of these fragment peaks to represent the total concentration of the compound. oregonstate.edu GC-MS methods operating in selected ion monitoring (SIM) mode are often employed to enhance sensitivity. oregonstate.edu In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, rather than scanning the entire mass range.
Gas Chromatography-Atmospheric Pressure Chemical Ionization-Time-of-Flight Mass Spectrometry (GC-APCI-TOF-MS) is a softer ionization technique compared to traditional electron ionization (EI). This is particularly advantageous for HMW phthalates, which can be prone to extensive fragmentation under EI conditions. APCI often yields a strong signal for the protonated molecule [M+H]⁺, which can serve as the base peak. thermofisher.com This simplifies spectral interpretation and improves sensitivity for quantification. A study on HMW phthalates like di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DiDP) demonstrated that GC-APCI successfully ionized these compounds in proton transfer mode, yielding spectra with the molecular ion as the base peak. thermofisher.com This technique allows for sensitive and selective detection in complex environmental samples, such as sediments.
Table 1: Representative GC-MS Parameters for High-Molecular-Weight Phthalate Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 8890 GC coupled to a 5977B MS |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.157 mL/min |
| Inlet Mode | Pulsed Splitless |
| Inlet Temperature | 290 °C |
| Oven Program | Initial temperature held, followed by multiple ramps to a final temperature of 320 °C |
| MS Mode | Scan and Selected Ion Monitoring (SIM) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-600 m/z |
Liquid chromatography offers an alternative and often complementary approach to GC for the analysis of phthalates, particularly for less volatile or thermally labile compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a more accessible but generally less sensitive technique than HPLC-MS/MS. Phthalates exhibit UV absorbance, typically with maxima around 225-230 nm. oregonstate.eduresearchgate.net A study on the determination of various phthalates in alcoholic beverages using HPLC-UV set the detector wavelength at 225 nm. oregonstate.edu The separation is commonly performed on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. sciex.com While less sensitive, HPLC-UV can be a robust and reliable method for screening or for samples with higher concentrations of this compound.
Table 2: Representative HPLC Parameters for Phthalate Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 series HPLC with UV or MS/MS detector |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or similar |
| Mobile Phase | Gradient of Acetonitrile and Water (with 10 mM ammonium (B1175870) acetate (B1210297) for MS) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 224-230 nm |
| MS/MS Ionization | Electrospray Ionization (ESI), typically in negative mode for monoesters |
Comprehensive Sample Preparation and Extraction Methodologies
Effective sample preparation is critical for the successful analysis of this compound, as it is often present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phthalates from aqueous and other liquid samples. s4science.at The method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For phthalates, reversed-phase sorbents like C18 are commonly used. researchgate.net Studies have shown that SPE can provide high recovery rates (often exceeding 70-90%) for a range of phthalates. mdpi.comoup.com Automated SPE systems can improve reproducibility and sample throughput. thermofisher.com
Dispersive Solid-Phase Extraction (DSPE) is a variation of SPE where the sorbent is dispersed directly into the sample solution. sigmaaldrich.com This increases the contact area between the sorbent and the analyte, leading to faster and more efficient extraction. nih.gov After a brief period of vortexing or shaking, the sorbent is separated by centrifugation. DSPE is often used as a cleanup step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Magnetic Solid-Phase Extraction (MSPE) utilizes magnetic nanoparticles as the sorbent material. oregonstate.edu This allows for easy and rapid separation of the sorbent from the sample matrix using an external magnet, eliminating the need for centrifugation or filtration. oregonstate.edu Various functionalized magnetic nanoparticles have been developed to enhance the extraction efficiency for phthalates. oregonstate.edu
Molecularly Imprinted Solid-Phase Extraction (MISPE) employs molecularly imprinted polymers (MIPs) as highly selective sorbents. MIPs are created with custom-made recognition sites that are complementary in shape, size, and functionality to the target analyte or a structurally similar template molecule. This high selectivity makes MISPE particularly useful for extracting trace amounts of a specific compound from highly complex matrices with minimal co-extraction of interfering substances.
Table 3: Comparison of SPE Variants for Phthalate Extraction
| Technique | Principle | Advantages | Common Sorbents |
|---|---|---|---|
| SPE | Analyte retained on a packed sorbent bed in a cartridge. | Good cleanup and concentration; widely available and automated. | C18, Polymeric phases. |
| DSPE | Sorbent dispersed directly in the sample. | Fast, high surface area contact, simple procedure. | C18, Primary Secondary Amine (PSA), Graphene. |
| MSPE | Magnetic nanoparticles used as sorbent; separated by a magnet. | Very fast separation, no centrifugation/filtration needed. | Fe₃O₄@Silica-C18, Fe₃O₄@Graphene Oxide. |
| MISPE | Uses highly selective molecularly imprinted polymers. | Excellent selectivity for target analyte, reduces matrix effects. | Custom-synthesized polymers with specific templates. |
Information synthesized from multiple sources. oregonstate.edunih.gov
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.
The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For semi-volatile compounds like long-chain phthalates, fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or polyacrylate are often suitable. gcms.czepa.gov Optimization of extraction parameters, including extraction time, temperature, and sample agitation, is necessary to achieve good sensitivity and reproducibility. gcms.cz SPME offers the advantages of being simple, fast, and environmentally friendly due to the elimination of organic solvents.
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful technique for cleaning up complex sample extracts, particularly those with high lipid or polymer content, before chromatographic analysis. gcms.cz GPC separates molecules based on their size in solution. The sample is passed through a column packed with porous gel beads. Large molecules, such as lipids and polymers, cannot enter the pores and are therefore excluded, eluting quickly from the column. Smaller molecules, like this compound, can penetrate the pores to varying degrees and have a longer path, thus eluting later.
This technique is highly effective for removing macromolecular interferences from samples such as edible oils, fatty tissues, or polymer extracts, which can otherwise contaminate the analytical column and interfere with the detection of the target analyte. While GPC can be time-consuming and require significant amounts of solvent, its ability to provide very clean extracts makes it an invaluable tool for the trace analysis of phthalates in challenging matrices.
Immunochemical Methods for Phthalate Detection
Immunochemical methods offer a rapid, sensitive, and cost-effective approach for screening large numbers of samples for the presence of phthalates. These techniques are based on the highly specific binding interaction between an antibody and a target antigen. researchgate.net While specific immunochemical assays developed exclusively for this compound are not widely documented in peer-reviewed literature, the principles and methodologies have been successfully applied to a range of other phthalate compounds, suggesting the feasibility of developing such an assay.
The core of an immunochemical assay is the generation of antibodies that can specifically recognize the target molecule. For small molecules like phthalates, which are not immunogenic on their own, this process involves conjugating the phthalate (or a derivative) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen capable of eliciting an immune response in an animal model. thermofisher.comdaneshyari.com Following immunization, monoclonal or polyclonal antibodies can be produced and characterized for their specificity and affinity to the target phthalate.
The most common immunochemical format is the Enzyme-Linked Immunosorbent Assay (ELISA). thermofisher.com Several ELISA formats can be employed for phthalate detection:
Direct Competitive ELISA: In this format, the sample containing the target phthalate competes with a known amount of enzyme-labeled phthalate for binding to a limited number of antibody-coated sites on a microplate. The resulting signal is inversely proportional to the concentration of the phthalate in the sample.
Indirect Competitive ELISA: Here, a phthalate-protein conjugate is coated onto the microplate. The sample is pre-incubated with a specific primary antibody, and this mixture is added to the plate. The free antibody binds to the coated antigen, and the amount of bound antibody is then detected by a labeled secondary antibody. Similar to the direct competitive format, the signal is inversely proportional to the analyte concentration.
For instance, a monoclonal antibody has been developed for dibutyl phthalate (DBP), demonstrating the high specificity that can be achieved. This antibody showed 100% reactivity to DBP, with minimal cross-reactivity to other phthalates like di-isobutyl phthalate (1.25%) and less than 0.06% for others such as dimethyl phthalate (DMP) and butyl benzyl (B1604629) phthalate (BBP). daneshyari.com Such assays have achieved low limits of detection (LOD), for example, 0.9 ng/mL for DBP in an ELISA format. mdpi.com These findings underscore the potential for creating highly selective and sensitive immunoassays for other specific phthalates, including this compound. The development would involve synthesizing a suitable immunogen for this compound and subsequently producing and screening monoclonal antibodies for high affinity and specificity.
Other immunochemical formats like lateral flow immunoassays (LFIA) have also been developed for rapid screening of phthalates like DBP in water samples, offering a simple and portable detection system. mdpi.com
Method Validation, Sensitivity, and Specificity in Diverse Environmental and Biological Matrices
The validation of any analytical method is crucial to ensure the reliability, accuracy, and reproducibility of the data. For this compound, as with other phthalates, analytical methods are typically based on chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov While specific and comprehensive validation studies exclusively for this compound are limited in publicly available literature, the validation parameters for methods analyzing other long-chain phthalates in various complex matrices provide a strong indication of the performance characteristics that would be required and expected.
Method validation encompasses several key parameters:
Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. For phthalate analysis, linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often exceeding 0.99. s4science.at
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These values are critical for assessing exposure to trace levels of contaminants. For various phthalates, LODs in the low nanogram per milliliter (ng/mL) or part-per-billion (ppb) range have been achieved in matrices like water and urine. nih.govmdpi.com
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 80-120%. nih.govresearchgate.net
Precision: This measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For phthalate analysis, RSD values are generally expected to be below 15-20%. nih.govresearchgate.net
Specificity and Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. Mass spectrometry-based methods (GC-MS, LC-MS/MS) offer high specificity through the monitoring of characteristic mass fragments of the target analyte. mdpi.com
The following tables summarize validation data from studies on various phthalates in different environmental and biological matrices, providing a reference for the expected performance of a validated method for this compound.
Table 1: Method Validation Parameters for Phthalate Analysis in Liquid Matrices (Water, Urine, Beverages)
| Compound | Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|---|
| Multiple Phthalates | Water | GC-MS | 0.005–0.025 mg/L | - | 60–110 | - | researchgate.net |
| Multiple Phthalates & BPA | Water | GC-IT/MS | 1–8 ng/mL | 5–14 ng/mL | - | - | mdpi.com |
| Six Phthalates | Bottled Water | GC-MS/MS | 0.3–2.6 ng/mL | - | - | - | nih.gov |
| Multiple Phthalate Metabolites | Human Urine | LC-MS/MS | - | 0.3–1 ng/mL | - | <15% | nih.gov |
| 22 Phthalate Metabolites | Human Urine | HPLC-ESI-MS/MS | Low ng/mL range | - | - | Intraday: 1.8–13.8, Interday: 2.7–14 | researchgate.netnih.gov |
| DEHP | Alcoholic Beverage | HPLC-UV | - | 0.06 mg/L | - | - | mdpi.com |
Table 2: Method Validation Parameters for Phthalate Analysis in Solid and Semi-Solid Matrices (Sludge, Tissues)
| Compound | Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|---|
| Six Phthalates | Sewage Sludge, Vegetables | GC-MS | - | 10 µg/kg | 90–110 | - | nih.gov |
| DEHP & MEHP | Liver Tissue | HPLC-UV | - | - | >95% | <5% | nih.gov |
The successful application of these methods to complex matrices like sewage sludge, various tissues, and beverages demonstrates that with appropriate sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and sensitive instrumentation, it is possible to achieve the low detection limits and high accuracy required for environmental monitoring and human biomonitoring studies. nih.govmdpi.comnih.gov The development and validation of a specific method for this compound would follow these established principles to ensure data of high quality and reliability.
Ecological Risk Assessment and Aquatic Ecotoxicology of Phthalate Esters, Including Undecyl Hydrogen Phthalate
Impact on Aquatic Organisms: Studies on Invertebrates and Vertebrates
The toxicity of phthalate (B1215562) esters to aquatic life varies significantly with their molecular weight and alkyl chain length. frontiersin.orgnih.gov Lower molecular weight phthalates are generally more water-soluble and have been shown to be acutely and chronically toxic to a range of aquatic organisms at concentrations below their water solubility. frontiersin.orgnih.gov In contrast, higher molecular weight, long-chain phthalates, which are more hydrophobic, typically exhibit no acute toxic effects up to their limits of water solubility. nih.gov
A comprehensive review of 18 commercially available phthalate esters found that acute and chronic toxicity to microorganisms, algae, aquatic invertebrates, and fish were primarily associated with lower molecular weight compounds like dimethyl-, diethyl-, dibutyl-, and butylbenzyl phthalate. nih.gov For many of the higher molecular weight phthalates, no adverse effects were observed in acute toxicity tests because effective concentrations could not be reached due to their low water solubility. nih.gov
Research indicates that the toxicity of PAEs can manifest in various ways, including endocrine disruption, metabolic disorders, immunosuppression, genotoxicity, and neurotoxicity in fish and aquatic invertebrates. frontiersin.orgnih.gov For instance, some studies have shown that certain phthalates can alter the community structure of macrobenthos and affect reproduction and development in molluscs and crustaceans. nih.gov In fish, exposure to certain phthalates has been linked to behavioral changes and growth inhibition. nih.gov
While extensive data exists for common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), there is a notable lack of specific ecotoxicological data for undecyl hydrogen phthalate in the scientific literature. However, studies on similar long-chain phthalates, such as diundecyl phthalate (DUP, C11), have been conducted. In a study assessing the effects of various phthalates on the green alga Raphidocelis subcapitata, the daphnid Ceriodaphnia dubia, and the fish Danio rerio, no effects of C8–C11 phthalates were observed on fish, even in the presence of suspended matter. oup.com For daphnids, the study noted considerable variability in the reproductive inhibition rates for C11 phthalates. oup.com
Table 1: Summary of Aquatic Toxicity Data for Selected Phthalate Esters This table is interactive. You can sort the columns by clicking on the headers.
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| Diethyl phthalate (DEP) | Common Carp | 96h LC50 | 34.8–53 | frontiersin.org |
| Dibutyl phthalate (DBP) | Common Carp | 96h LC50 | 16.30–35 | frontiersin.org |
| Di(2-ethylhexyl) phthalate (DEHP) | Common Carp | 96h LC50 | 37.95 | frontiersin.org |
| Diethyl phthalate (DEP) | Marine Algae | EC50 | 3 | frontiersin.org |
| Diethyl phthalate (DEP) | Protozoan | EC50 | 132 | frontiersin.org |
| Butylbenzyl phthalate (BBP) | Algae, Invertebrates, Fish | Acute/Chronic Effects | Observed | frontiersin.org |
| Diundecyl phthalate (DUP) | Danio rerio (fish) | Subchronic Toxicity | No Effects Observed | oup.com |
LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. EC50: Half maximal Effective Concentration. The concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Environmental Monitoring Strategies for Phthalate Contaminants in Ecosystems
Effective environmental monitoring is crucial for assessing the prevalence and potential risks of phthalate contaminants in aquatic ecosystems. frontiersin.org Monitoring strategies typically involve the systematic collection and analysis of samples from various environmental compartments, including surface water, sediment, and biota at different trophic levels. mdpi.com
The analysis of phthalates presents challenges due to their ubiquitous nature, which can lead to sample contamination during collection, storage, and laboratory analysis. nih.gov To obtain reliable data, stringent quality assurance and quality control protocols are essential. High-end analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS), is commonly employed to detect and quantify trace levels (in the range of µg/L or ng/L) of PAEs and their metabolites in environmental samples. frontiersin.org
Monitoring programs help to:
Determine the spatial and temporal distribution of phthalate concentrations. frontiersin.org
Identify hotspots of contamination, often linked to industrial effluents, wastewater treatment plant discharges, and urban runoff. nih.gov
Assess the exposure of aquatic organisms to these contaminants. mdpi.com
Provide data for ecological risk assessments, which compare measured environmental concentrations to established toxicological benchmarks. nih.gov
Evaluate the effectiveness of regulatory measures aimed at reducing phthalate pollution. nih.gov
Bioindicators, which are organisms that accumulate contaminants and reflect the health of an ecosystem, are also a key component of monitoring. mdpi.com By analyzing phthalate concentrations in the tissues of specific aquatic organisms, scientists can gain insights into the bioavailability of these chemicals and their potential for transfer through the food web. mdpi.com
Regulatory Science and Policy Oriented Research on Phthalate Management
Hazard Identification and Risk Characterization Methodologies for Phthalate (B1215562) Esters
The hazard identification and risk characterization of undecyl hydrogen phthalate are intrinsically linked to its parent compound, diundecyl phthalate (DUP), as this compound (also known as mono-undecyl phthalate or MUP) is a primary metabolite of DUP. nih.gov The assessment methodologies for phthalate esters, including DUP, involve a comprehensive review of toxicological data from various studies to determine potential adverse effects.
Hazard Identification
The initial step in the risk assessment process is hazard identification, which involves a review of available toxicity data to determine if a chemical is "toxic". cpsc.gov For diundecyl phthalate, this process has involved the evaluation of a range of toxicological endpoints.
Key findings from hazard identification studies on DUP include:
Acute Toxicity: DUP exhibits low acute toxicity. The oral LD50 in rats is greater than 15,800 mg/kg, and the dermal LD50 in rabbits is greater than 7,900 mg/kg. cpsc.gov
Irritation: Studies have shown that DUP is not a dermal irritant in humans and causes no to mild irritation in rabbits. cpsc.gov Eye irritation studies in rabbits have reported no to minimal effects. cpsc.gov
Sensitization: DUP did not cause dermal sensitization in human patch tests. cpsc.gov
Subchronic Toxicity: Evidence suggests that DUP is a subchronic toxicant. Studies have observed effects such as decreased body weight, increased relative liver weight, and changes in liver enzymes. cpsc.gov
Reproductive and Developmental Toxicity: Available data on the reproductive toxicity of DUP are limited. Some studies have noted decrements in testicular weight, sperm count, and motility at high doses. cpsc.gov However, comprehensive fertility and developmental toxicity studies for DUP are lacking. industrialchemicals.gov.au For other high molecular weight phthalates, there is generally no evidence of adverse effects on the development of the male reproductive system. industrialchemicals.gov.au
Genotoxicity and Carcinogenicity: DUP has tested negative in bacterial and mammalian mutation assays, indicating a low likelihood of being genotoxic. industrialchemicals.gov.au There are currently no carcinogenicity data available for DUP. industrialchemicals.gov.au
Risk Characterization
Risk characterization integrates the hazard identification with exposure assessment to estimate the probability of adverse health effects in exposed populations. Methodologies for phthalate esters often employ a "read-across" approach, where data from structurally similar phthalates are used to fill data gaps for a substance with less available information. industrialchemicals.gov.au Given that DUP is a high molecular weight phthalate ester (HMWPE), its risk profile is often considered in the context of this broader category. industrialchemicals.gov.au
The risk characterization for DUP and its metabolites would consider various exposure scenarios, including consumer products where it is used as a plasticizer, such as in polyvinyl chloride (PVC) resins for wiring, upholstery, and flooring. cpsc.gov The low volatility and migration potential of high molecular weight phthalates like DUP are key factors in assessing exposure risk. cpsc.gov
Interactive Data Table: Toxicological Profile of Diundecyl Phthalate (DUP)
| Endpoint | Species | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | > 15,800 mg/kg | cpsc.gov |
| Acute Dermal Toxicity (LD50) | Rabbit | > 7,900 mg/kg | cpsc.gov |
| Skin Irritation | Human, Rabbit | Not an irritant to mildly irritating | cpsc.gov |
| Eye Irritation | Rabbit | No to minimal irritation | cpsc.gov |
| Dermal Sensitization | Human | Not a sensitizer | cpsc.gov |
| Genotoxicity | In vitro assays | Negative | industrialchemicals.gov.au |
| Reproductive Effects | Rat | Decreased sperm count and motility at high doses | cpsc.gov |
Analysis of National and International Regulatory Policies and Guidelines (e.g., REACH, TSCA, CPSIA)
The management of phthalates, including this compound and its parent compound diundecyl phthalate, is subject to a variety of national and international regulations. These policies are designed to control the potential risks these chemicals may pose to human health and the environment.
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)
Under the European Union's REACH regulation, chemical substances manufactured or imported in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). Diundecyl phthalate is an active registered substance under REACH. nih.gov REACH places the responsibility on industries to manage the risks that chemicals may pose.
Several ortho-phthalates have been identified as Substances of Very High Concern (SVHC) under REACH due to their reproductive toxicity and endocrine-disrupting properties, and some are included on the Authorisation List (Annex XIV). nih.goveuropa.eu While many of the listed phthalates are of lower molecular weight, the regulation of phthalates as a class has implications for all substances within this group, including high molecular weight phthalates like DUP. The grouping of structurally similar substances is a strategy to accelerate the identification of chemicals that may require regulation. europa.eu
Toxic Substances Control Act (TSCA)
In the United States, the Toxic Substances Control Act (TSCA) grants the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. The EPA is currently conducting risk evaluations for a number of phthalates to determine if they present an unreasonable risk to health or the environment. nih.govttl-labs.com
While the current focus of TSCA risk evaluations is on a specific list of phthalates, the EPA has indicated a move towards a cumulative risk assessment approach for phthalates with similar health effects. epa.gov This could have future implications for other phthalates, including high molecular weight phthalates, if they are found to contribute to common adverse health outcomes.
Consumer Product Safety Improvement Act (CPSIA)
The CPSIA, enacted in the United States in 2008, specifically addresses the safety of consumer products, with a particular focus on those intended for children. Section 108 of the CPSIA permanently prohibits certain children's toys and child care articles containing more than 0.1% of specific phthalates, primarily those of lower molecular weight known for their potential health risks. cpsc.govttl-labs.com
While diundecyl phthalate is not currently one of the phthalates explicitly restricted under the CPSIA, the act required the Consumer Product Safety Commission (CPSC) to convene a Chronic Hazard Advisory Panel (CHAP) to study the health effects of all phthalates and their alternatives in children's products. cpsc.gov The CPSC has the authority to issue further regulations based on the findings of such panels. In 2017, the CPSC voted to expand the list of restricted phthalates in children's toys and child care articles. ineris.fr
Research on the Development and Assessment of Safer Alternatives to Phthalate Plasticizers
The increasing regulation and public concern surrounding certain phthalates have driven significant research into the development and assessment of safer alternatives. As this compound is a metabolite of the high molecular weight plasticizer diundecyl phthalate (DUP), the search for alternatives focuses on substitutes for DUP and other high molecular weight phthalates.
The primary goal is to find plasticizers that offer similar performance characteristics, such as flexibility and durability, without the potential health and environmental concerns associated with some traditional phthalates. Alternatives to high molecular weight phthalates can be broadly categorized into non-phthalate plasticizers and bio-based plasticizers.
Non-Phthalate Plasticizers
Several classes of chemical compounds have been developed and are in use as alternatives to phthalate plasticizers:
Terephthalates: These are isomers of ortho-phthalates, with the ester groups in the para position on the benzene ring. One of the most common is di(2-ethylhexyl) terephthalate (DEHT or DOTP). The structural difference is thought to hinder its ability to bind to hormone receptors. umd.edu DEHT is a popular alternative in the United States. ineris.fr
Cyclohexanoates: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) is a widely used non-phthalate plasticizer, particularly in Europe. ineris.fr It is used in sensitive applications such as medical devices and toys. nist.gov
Adipates, Sebacates, and Citrates: These are esters of aliphatic dicarboxylic acids and citric acid, respectively. They are used in various applications, including medical devices. nih.gov
Trimellitates: These are esters of trimellitic acid and are used in applications requiring high-temperature resistance, such as wires and cables. ineris.fr
Assessment of Alternatives
The assessment of these alternatives involves a thorough evaluation of their toxicological profiles to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to have similar or different adverse effects. This assessment includes examining endpoints such as reproductive toxicity, endocrine disruption potential, and carcinogenicity. GreenScreen® for Safer Chemicals is one methodology used to assess and benchmark chemical hazards. ineris.fr
Interactive Data Table: Examples of Safer Alternatives to High Molecular Weight Phthalates
| Alternative Plasticizer | Chemical Class | Key Applications | Noted Characteristics |
| Di(2-ethylhexyl) terephthalate (DEHT/DOTP) | Terephthalate | General purpose PVC | Considered to have a better toxicological profile than some ortho-phthalates. umd.edu |
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Cyclohexanoate | Medical devices, toys, food contact | Widely used in sensitive applications. nist.gov |
| Tris(2-ethylhexyl) trimellitate (TOTM) | Trimellitate | Wires and cables, high-temperature applications | Low volatility. ineris.fr |
| Acetyl tributyl citrate (ATBC) | Citrate | Medical tubing, food packaging | Lower lipophilicity compared to many phthalates. nih.gov |
| Epoxidized soybean oil (ESBO) | Bio-based | PVC stabilization, seals for glass jars | Can be used as a plasticizer and stabilizer. ineris.fr |
Cumulative Risk Assessment of Phthalate Mixtures and "Cocktail Effects"
Regulatory and scientific bodies are increasingly recognizing that assessing the risk of chemicals on an individual basis may not be sufficient to protect public health, as people are exposed to multiple chemicals from various sources simultaneously. This has led to the development of methodologies for cumulative risk assessment (CRA), which evaluates the combined risks from exposure to multiple chemical stressors that have a common adverse outcome.
The Basis for Cumulative Risk Assessment of Phthalates
For phthalates, the primary driver for cumulative risk assessment is the common adverse outcome of anti-androgenicity, particularly affecting male reproductive development. nih.govnih.gov This "phthalate syndrome" is characterized by a range of effects observed in laboratory animals exposed to certain phthalates during critical developmental periods. nih.gov The underlying principle is that multiple phthalates that act via a similar mechanism of action (e.g., disruption of testosterone synthesis) can have additive effects, meaning their combined impact is the sum of their individual effects. chemtrust.org
Methodologies for Cumulative Risk Assessment
Several methods are used to conduct cumulative risk assessments for phthalate mixtures:
Hazard Index (HI): This is a common approach that sums the hazard quotients (exposure divided by a toxicity reference value) for each chemical in the mixture. cpsc.gov If the HI exceeds a certain value (typically 1), there may be a concern for potential adverse health effects.
Relative Potency Factors (RPFs): This method involves selecting an index chemical (e.g., a well-studied phthalate) and expressing the potency of other chemicals in the mixture relative to the index chemical. This allows for the calculation of a total toxic equivalent exposure.
Dose Addition: This approach assumes that the chemicals in the mixture behave as if they are dilutions of one another, acting on the same biological system through a similar mechanism. This is the default assumption for cumulative risk assessment of phthalates with anti-androgenic effects. canada.ca
Focus on Anti-Androgenic Phthalates
Current cumulative risk assessments for phthalates primarily focus on those that have been shown to have anti-androgenic properties. These are typically the lower molecular weight phthalates. The U.S. EPA and other regulatory bodies are actively working on implementing CRA for a group of these phthalates under TSCA. epa.gov
The inclusion of high molecular weight phthalates, such as diundecyl phthalate (DUP), in these cumulative risk assessments is less clear. While some studies have shown effects on male reproductive parameters at high doses of DUP, the evidence for anti-androgenic effects is not as strong as for the lower molecular weight phthalates. cpsc.gov Further research is needed to determine whether high molecular weight phthalates contribute to the cumulative anti-androgenic risk of phthalate mixtures. The Canadian government's approach to CRA for phthalates includes a broader range of phthalates, including DUP, in its consideration for combined exposures. canada.ca
Emerging Research Frontiers and Future Directions in Undecyl Hydrogen Phthalate Studies
Application of Advanced Omics Technologies in Toxicological Assessment
Advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, offer a powerful lens through which to examine the toxicological effects of undecyl hydrogen phthalate (B1215562) at a molecular level. These high-throughput techniques allow for a comprehensive analysis of the global changes occurring within a biological system upon exposure to this compound.
Transcriptomics can reveal alterations in gene expression, identifying the specific genes and cellular pathways that are activated or suppressed by undecyl hydrogen phthalate. This can provide early indicators of potential adverse effects and help to elucidate the mechanisms of toxicity. For instance, transcriptomic analysis of cells or tissues exposed to this compound could identify upregulation of genes involved in oxidative stress or endocrine disruption.
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications. This provides a functional understanding of the cellular response to this compound, as proteins are the primary effectors of cellular processes. Proteomic studies might reveal, for example, alterations in the levels of enzymes involved in hormone synthesis or metabolism.
Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. By analyzing the metabolome, scientists can identify changes in metabolic pathways resulting from this compound exposure. This can provide a snapshot of the physiological state of an organism and pinpoint specific metabolic disruptions. For example, metabolomic profiling could uncover alterations in lipid metabolism or steroidogenesis.
Integrating data from these different omics platforms can provide a holistic view of the toxicological impact of this compound, from the gene to the functional metabolic outcome. scienceopen.comresearchgate.net
Investigation of Non-monotonic Dose-Response Relationships and Low-Dose Effects
Traditional toxicology often assumes a "monotonic" dose-response relationship, where the effect of a substance increases with the dose. However, there is growing evidence that endocrine-disrupting chemicals (EDCs), a class to which phthalates belong, can exhibit non-monotonic dose-response (NMDR) curves. loe.orgnih.govresearchgate.netfoodpackagingforum.org This means that low doses of a chemical may produce significant effects that are not observed at higher doses. loe.orgnih.govnih.govresearchgate.net
Future research on this compound must therefore include the investigation of potential NMDRs and the effects of low-dose exposures, which are often more relevant to real-world human exposure scenarios. nih.gov Such studies are crucial for accurately assessing the risks associated with this compound. For example, low-dose exposure to this compound could potentially interfere with hormone receptor signaling in ways that are not apparent in high-dose studies. loe.org One study on a related phthalate, di-(2-ethylhexyl)-phthalate (DEHP), demonstrated a non-monotonic dose-response on rat brain aromatase activity, with inhibition at low doses and increased activity at high doses. nih.gov Investigating similar endpoints for this compound will be a critical area of future research.
Intergenerational and Transgenerational Health Impacts of Phthalate Exposure
A particularly concerning area of research is the potential for environmental exposures to have health consequences that extend across generations. Intergenerational effects refer to impacts on the children of an exposed individual, while transgenerational effects are those that persist in subsequent generations that were not directly exposed. nih.gov
Studies on other phthalates have suggested that exposure can lead to reproductive and metabolic issues in offspring. nih.govresearchgate.net For example, research on di-n-octyl phthalate (DOP) in Caenorhabditis elegans showed significant trans-generational residual effects on behavior, lifespan, and reproduction. nih.gov Future research on this compound should investigate whether exposure can induce similar inter- and transgenerational health impacts. This would involve animal studies where pregnant females are exposed to this compound, and the health of their offspring and subsequent generations is monitored for a range of endpoints, including reproductive function, metabolic health, and neurodevelopment. Epigenetic modifications, such as changes in DNA methylation, are a likely mechanism for such transgenerational inheritance and would be a key area of investigation.
Development of Novel Remediation and Mitigation Strategies for Environmental Contamination
Given the widespread use of phthalates, environmental contamination is a significant concern. Research into novel remediation and mitigation strategies for this compound is essential to reduce its environmental burden and potential for human exposure.
Current remediation strategies for phthalates in general include physical, chemical, and biological methods. nih.govresearchgate.net Future research for this compound could focus on developing more efficient and environmentally friendly approaches.
Bioremediation , which utilizes microorganisms to break down contaminants, is a promising avenue. nih.gov Research could focus on identifying and engineering bacteria or fungi that can efficiently degrade this compound.
Phytoremediation , the use of plants to remove pollutants from soil and water, is another green technology that warrants investigation for this compound contamination.
Advanced oxidation processes, which use highly reactive species to degrade organic pollutants, could also be optimized for the specific chemical structure of this compound. Furthermore, the development of "green" alternatives to this compound as a plasticizer is a crucial long-term mitigation strategy.
Below is a table summarizing potential novel remediation strategies:
| Remediation Strategy | Description | Potential Advantages for this compound |
| Microbial Bioremediation | Use of specific bacteria and fungi to metabolize and degrade the compound. | Cost-effective and environmentally friendly. |
| Enzymatic Degradation | Application of isolated enzymes to break down the phthalate structure. | High specificity and efficiency under controlled conditions. |
| Phytoremediation | Use of plants to absorb and accumulate or degrade the contaminant from soil and water. | Aesthetically pleasing and can be applied over large areas. |
| Advanced Oxidation Processes | Generation of highly reactive hydroxyl radicals to mineralize the compound. | Rapid degradation of the contaminant. |
| Nano-remediation | Use of nanoparticles to adsorb or catalytically degrade the phthalate. | High surface area and reactivity of nanomaterials. |
Integration of Predictive Toxicology and Computational Modeling Approaches
Predictive toxicology and computational modeling are becoming increasingly important tools for assessing the safety of chemicals while reducing the reliance on animal testing. thebts.orgazolifesciences.com These in silico methods can be used to predict the potential toxicity of this compound and prioritize it for further testing. thebts.orgazolifesciences.com
Quantitative Structure-Activity Relationship (QSAR) models can predict the toxicity of a chemical based on its molecular structure. nih.govrsc.orgresearchgate.netnih.gov By developing QSAR models for phthalates, researchers can estimate the potential for this compound to cause various adverse effects, such as reproductive toxicity or carcinogenicity. nih.govrsc.orgresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of this compound in the body. azolifesciences.com This information is crucial for in vitro to in vivo extrapolation (IVIVE), which aims to translate findings from cell-based assays to predict effects in whole organisms. nih.govresearchgate.netnih.govapcra.netrsc.org
The Adverse Outcome Pathway (AOP) framework provides a way to organize existing knowledge about the mechanistic steps leading from a molecular initiating event to an adverse outcome. nih.govfiocruz.brnih.gov21stcenturytox.comresearchgate.net Developing AOPs relevant to phthalate toxicity can help to identify key events that can be measured in in vitro assays to predict the potential for this compound to cause harm. nih.govresearchgate.net
The integration of these computational approaches can provide a more efficient and mechanistically informed assessment of the risks associated with this compound exposure.
Q & A
Q. What strategies address data gaps in the ecotoxicological profile of this compound?
- Answer : Combine targeted testing (e.g., OECD 207 Daphnia assays) with in silico tools (ECOSAR, EPI Suite) to predict untested endpoints. Collaborate with multi-disciplinary teams to share datasets and apply meta-analysis frameworks. Prioritize chronic toxicity studies over acute assays to reflect real-world exposure scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
